![molecular formula C23H24N4O2S B11163342 1-(2-methylphenyl)-5-oxo-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11163342.png)
1-(2-methylphenyl)-5-oxo-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide
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Overview
Description
1-(2-methylphenyl)-5-oxo-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring, a thiadiazole ring, and various functional groups that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylphenyl)-5-oxo-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, acids, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(2-methylphenyl)-5-oxo-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of certain groups with others, enabling the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
1-(2-methylphenyl)-5-oxo-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or reactivity
Mechanism of Action
The mechanism of action of 1-(2-methylphenyl)-5-oxo-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidinone Derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Thiadiazole Derivatives: Compounds with the thiadiazole ring are known for their diverse pharmacological properties.
Phenylpropyl Derivatives: These compounds are studied for their potential therapeutic applications
Uniqueness
1-(2-methylphenyl)-5-oxo-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H24N4O2S |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-(2-methylphenyl)-5-oxo-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H24N4O2S/c1-16-8-5-6-12-19(16)27-15-18(14-21(27)28)22(29)24-23-26-25-20(30-23)13-7-11-17-9-3-2-4-10-17/h2-6,8-10,12,18H,7,11,13-15H2,1H3,(H,24,26,29) |
InChI Key |
FOJRRODNQGDMJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=NN=C(S3)CCCC4=CC=CC=C4 |
Origin of Product |
United States |
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